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1-(1-Acetylpiperidin-4-yl)-3-phenylurea -

1-(1-Acetylpiperidin-4-yl)-3-phenylurea

Catalog Number: EVT-7679323
CAS Number:
Molecular Formula: C14H19N3O2
Molecular Weight: 261.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(1-Acetylpiperidin-4-yl)-3-phenylurea is a compound that belongs to the class of urea derivatives, which are known for their diverse biological activities, particularly as inhibitors of soluble epoxide hydrolase (sEH). This compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases and other conditions associated with the modulation of epoxyeicosatrienoic acids.

Source

The synthesis and characterization of 1-(1-acetylpiperidin-4-yl)-3-phenylurea have been documented in various studies focusing on structure-activity relationships and pharmacokinetics. Notable sources include research articles that explore its efficacy as an sEH inhibitor and its metabolic pathways in biological systems .

Classification

1-(1-Acetylpiperidin-4-yl)-3-phenylurea is classified as a 1,3-disubstituted urea. Its structure features a piperidine ring substituted with an acetyl group and a phenyl group attached to the urea moiety, which is characteristic of many bioactive compounds targeting enzymatic pathways.

Synthesis Analysis

Methods

The synthesis of 1-(1-acetylpiperidin-4-yl)-3-phenylurea typically involves several key steps:

  1. Formation of Urea: The urea linkage is formed by reacting an isocyanate with an appropriate amine. In this case, the starting materials include 4-acetylpiperidine and an aryl isocyanate.
  2. Acetylation: The piperidine nitrogen can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the desired acetamide derivative.
  3. Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Technical Details

The synthetic routes often utilize triphosgene as a reagent to generate isocyanates from corresponding anilines, followed by reaction with piperidine derivatives. The yields and purity are typically assessed using High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Molecular Structure Analysis

Data

The molecular formula for 1-(1-acetylpiperidin-4-yl)-3-phenylurea is C13H16N2O2C_{13}H_{16}N_{2}O_{2}, with a molecular weight of approximately 232.28 g/mol. The compound's structure has been confirmed using spectroscopic methods such as NMR and mass spectrometry .

Chemical Reactions Analysis

Reactions

1-(1-Acetylpiperidin-4-yl)-3-phenylurea participates in various chemical reactions, primarily involving hydrolysis and metabolic transformations:

  • Hydrolysis: Under physiological conditions, the urea bond can undergo hydrolysis, leading to the formation of corresponding amines and carbon dioxide.
  • Metabolic Pathways: In vivo studies have shown that this compound undergoes hydroxylation and other biotransformations, which affect its pharmacokinetics and bioavailability .

Technical Details

The metabolic stability of this compound has been investigated through in vitro assays, demonstrating its potential for sustained activity against soluble epoxide hydrolase .

Mechanism of Action

Process

The mechanism of action for 1-(1-acetylpiperidin-4-yl)-3-phenylurea primarily involves inhibition of soluble epoxide hydrolase. This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids, which are involved in various physiological processes including inflammation and vascular function.

Data

Inhibition studies indicate that this compound effectively reduces sEH activity, leading to increased levels of epoxyeicosatrienoic acids, which may contribute to its therapeutic effects in models of inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary but is generally reported around 150–160 °C.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture which can lead to hydrolysis.

Relevant analyses such as log P (partition coefficient) indicate favorable lipophilicity for cellular absorption .

Applications

Scientific Uses

1-(1-Acetylpiperidin-4-yl)-3-phenylurea has several scientific applications:

  • Pharmacological Research: It serves as a lead compound in developing new sEH inhibitors for treating inflammatory diseases.
  • Biochemical Studies: Used in studies investigating the role of epoxyeicosatrienoic acids in cardiovascular health and disease management.
Introduction to 1-(1-Acetylpiperidin-4-yl)-3-phenylurea in Epigenetic Modulation

Epigenetic dysregulation represents a hallmark of oncogenesis, with histone acetylation emerging as a critical control point in transcriptional activation. The p300 and CREB-binding protein (CBP) histone acetyltransferases (HATs) function as master transcriptional coactivators by acetylating nucleosomal histones, particularly at enhancer and promoter regions. This catalytic activity facilitates chromatin relaxation and recruitment of transcription machinery, thereby activating oncogenic pathways. Within this landscape, 1-(1-Acetylpiperidin-4-yl)-3-phenylurea has surfaced as a structurally novel inhibitor designed to selectively disrupt p300/CBP HAT activity. Characterized by a piperidine core linked to a phenylurea moiety, this compound exemplifies the integration of privileged pharmacophores in epigenetic drug discovery. Its development stems from rational targeting of the catalytic HAT domain through urea-based scaffolds capable of forming critical hydrogen-bonding interactions within the enzyme's active site. This review examines the molecular basis of its design, mechanistic implications for p300/CBP inhibition, and its evolutionary context within piperidine-containing therapeutics.

Role of p300/CBP Histone Acetyltransferase (HAT) in Oncogenesis

p300 and CBP (collectively p300/CBP) are homologous multidomain proteins that function as lysine acetyltransferases, catalyzing the transfer of acetyl groups from acetyl-CoA to ε-amino groups of lysine residues on histone tails. This post-translational modification neutralizes positive charges on histones, reducing their affinity for DNA and enabling chromatin decompaction. The resulting open chromatin state facilitates access for transcription factors and RNA polymerase II complexes, driving gene expression. Beyond histone acetylation, p300/CBP acetylates >70 transcription factors (e.g., p53, MYC, NF-κB) and regulates critical cellular processes, including proliferation, differentiation, and DNA damage repair [3] [9].

Dysregulation of p300/CBP HAT activity is oncogenic through multiple mechanisms:

  • Genomic Amplification & Overexpression: p300/CBP is amplified in breast, prostate, and colorectal cancers, correlating with hyperacetylation of histone H3 lysine 27 (H3K27ac), a marker of active enhancers.
  • Oncoprotein Recruitment: p300/CBP is recruited by oncogenic transcription factors like MYC to activate pro-proliferative and anti-apoptotic genes.
  • Loss-of-Function Mutations: In hematological malignancies, inactivating mutations drive oncogenesis by disrupting differentiation pathways.

Table 1: Functional Domains of p300/CBP Relevant to Oncogenesis

DomainFunctionConsequence of Dysregulation
HAT DomainCatalyzes histone/non-histone acetylationHyperacetylation → Uncontrolled transcription
BromodomainRecognizes/binds acetylated lysine residuesSustains HAT activity via positive feedback
Taz2 DomainMediates protein-protein interactionsEnhances recruitment to oncogenic complexes
ZZ DomainStabilizes nucleosome bindingFacilitates aberrant chromatin remodeling

Cryo-EM studies reveal that p300/CBP propagates histone acetylation through a "read-write" mechanism. The bromodomain recognizes existing H4K12ac/K16ac marks, positioning the catalytic HAT domain to acetylate neighboring histones (e.g., H2BK12ac, H2BK16ac, H3K27ac). This intranucleosomal acetylation cascade promotes nucleosome destabilization and transcriptional activation of oncogenes [9]. Consequently, selective inhibition of p300/CBP HAT activity represents a promising antineoplastic strategy.

Rationale for Targeting p300/CBP HAT with Urea-Based Scaffolds

Urea-based scaffolds have emerged as privileged structures in kinase and epigenetic inhibitor design due to their versatile hydrogen-bonding capacity and conformational flexibility. The urea moiety (–NH–C(=O)–NH–) serves as a rigid yet polar functional group capable of forming 3–5 hydrogen bonds with target proteins. This is exemplified in FDA-approved kinase inhibitors:

  • Sorafenib: Features a central urea linker that forms critical H-bonds with VEGFR-2 (Glu885, Asp1046 backbone) [4].
  • Regorafenib: Utilizes a similar urea scaffold for multi-kinase inhibition.

In p300/CBP inhibition, urea derivatives mimic the lysine–acetyl-CoA interaction within the HAT active site. The carbonyl oxygen acts as a hydrogen-bond acceptor, while the two –NH groups serve as donors, enabling interactions with catalytic residues. This pharmacophore is optimized in 1-(1-acetylpiperidin-4-yl)-3-phenylurea through strategic substitutions:

  • 1-Acetylpiperidin-4-yl Group: The tertiary amide enhances metabolic stability, while the piperidine nitrogen provides a conformational anchor.
  • Phenyl Ring: Engages in π-stacking and hydrophobic interactions within a subpocket of the HAT domain.

Table 2: Structural Features of Urea Scaffolds in Targeted Therapy

Scaffold TypeKey InteractionsTargetClinical/Preclinical Application
Diaryl UreaH-bonds with kinase hinge regionVEGFR-2, PDGFRSorafenib (approved)
Piperidine-Phenyl UreaH-bonds with HAT catalytic residues; hydrophobic fitp300/CBPPreclinical epigenetic inhibitors
Asymmetric UreaDisrupts PD-1/PD-L1 protein-protein interfacePD-L1Immunomodulatory agents

Recent studies demonstrate that aryl ureas inhibit p300/CBP via competitive blockade of acetyl-CoA binding. Hybridization strategies, such as integrating pyridine or indazole rings with urea linkers, enhance potency and selectivity. For example, pyridine-urea hybrids exhibit GI~50~ values of 0.06 μM against MCF-7 breast cancer cells by dual-targeting VEGFR-2 and epigenetic regulators [10]. This validates the urea moiety as a versatile scaffold for multitarget inhibition in oncology.

Evolutionary Context of Piperidine-Containing Inhibitors in Drug Discovery

Piperidine rings represent one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, featuring in >20% of small-molecule therapeutics. Their conformational flexibility, sp³-hybridized nitrogen (basic pK~a~ 10–11), and ability to adopt chair/boat configurations enable optimal target engagement. In epigenetic drug discovery, piperidine derivatives have evolved through three generations:

  • First-Generation (Solubility/Metabolic Stability): Early inhibitors incorporated piperidine as a solubilizing group (e.g., 1-acetylpiperidine). The acetyl group reduced amine reactivity, minimizing off-target effects [1].
  • Second-Generation (Targeted Delivery): Piperidine was conjugated to warheads to enhance brain penetration (e.g., 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)). TPPU inhibits soluble epoxide hydrolase (sEH) with K~i~ = 0.9 nM and crosses the blood-brain barrier [8].
  • Third-Generation (Multitarget Inhibition): Hybrid scaffolds combine piperidine with urea/amide linkers for epigenetic-kinase dual inhibition (e.g., 1-(1-acetylpiperidin-4-yl)-3-phenylurea).

Table 3: Evolution of Piperidine-Containing Epigenetic Modulators

CompoundTargetKey FeaturesStructural Advancement
1-AcetylpiperidineNonspecificImproved metabolic stability vs. free amineBasic scaffold
1-(1-Acetylpiperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (TAPU)sEHK~i~ = 4.2 nM; hydroxylated metabolites retain activityUrea linker for H-bond network
1-(1-Acetylpiperidin-4-yl)-3-phenylureap300/CBP HATBromodomain-HAT dual engagement potentialHybrid scaffold for epigenetic specificity

The 4-substituted piperidine in 1-(1-acetylpiperidin-4-yl)-3-phenylurea offers stereoelectronic advantages:

  • Axial/Equatorial Positioning: Enables optimal projection of the phenylurea group into the HAT catalytic cleft.
  • Metabolic Resistance: N-acetylation prevents CYP450-mediated oxidation of the piperidine nitrogen.
  • Salt Formation Potential: The tertiary amide allows pH-dependent solubility modulation.

This compound represents a convergence of urea’s hydrogen-bonding proficiency and piperidine’s pharmacokinetic benefits—a paradigm in modern epigenetic drug design.

Compound Table

Properties

Product Name

1-(1-Acetylpiperidin-4-yl)-3-phenylurea

IUPAC Name

1-(1-acetylpiperidin-4-yl)-3-phenylurea

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

InChI

InChI=1S/C14H19N3O2/c1-11(18)17-9-7-13(8-10-17)16-14(19)15-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H2,15,16,19)

InChI Key

UXNAJAZEAVBAFJ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2

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